

solubility of 2'-O-Methyl-5-methyl-U CEP in different solvents

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Compound of Interest

Compound Name: 2'-O-Methyl-5-methyl-U CEP

Cat. No.: B115146

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An In-depth Technical Guide on the Solubility of 2'-O-Methyl-5-methyl-U CEP

For researchers, scientists, and drug development professionals working with modified oligonucleotides, a comprehensive understanding of the physicochemical properties of nucleoside phosphoramidites is crucial for their effective application. This technical guide focuses on the solubility of **2'-O-Methyl-5-methyl-U CEP** (2'-O-Methyl-5-methyluridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), a key building block in the synthesis of modified nucleic acids.

Introduction to 2'-O-Methyl-5-methyl-U CEP

2'-O-Methyl-5-methyl-U CEP is a modified uridine phosphoramidite used in the synthesis of oligonucleotides. The 2'-O-methyl modification on the ribose sugar enhances the nuclease resistance and binding affinity of the resulting oligonucleotide to its target sequence. The 5-methyl group (making the base thymine instead of uracil) further contributes to the stability of the duplex. These modifications are of significant interest in the development of therapeutic oligonucleotides, including antisense agents and siRNAs.

Solubility Profile

The solubility of a phosphoramidite is a critical factor for its handling, storage, and performance in automated oligonucleotide synthesis. While extensive, peer-reviewed quantitative solubility data for **2'-O-Methyl-5-methyl-U CEP** across a wide array of solvents is not readily available in

public literature, information from suppliers and general knowledge of similar compounds provide a solid foundation.

Most nucleoside phosphoramidites are soluble in anhydrous acetonitrile, which is the standard solvent used in DNA and RNA synthesizers.[1] For more lipophilic phosphoramidites, dichloromethane may be required.[1] However, issues such as flow rate changes and volatility can arise with dichloromethane.[1] In cases where solubility is a challenge, polar aprotic solvents like dimethylformamide (DMF) or pyridine may be necessary.[2][3] It is crucial to use anhydrous solvents (water content < 30 ppm) to prevent hydrolysis of the phosphoramidite.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **2'-O-Methyl-5-methyl-U CEP** and the related, more polar compound, 2'-O-Methyl-5-methyluridine, to provide a broader context.

Compound	Solvent	Solubility	Concentration (mM)	Conditions	Reference
2'-O-Methyl-5-methyl-U CEP	Dimethyl Sulfoxide (DMSO)	10 mM	10	Not Specified	[4]
2'-O-Methyl-5-methyluridine	Dimethylformamide (DMF)	14 mg/mL	~51.4	Not Specified	[5]
2'-O-Methyl-5-methyluridine	Dimethyl Sulfoxide (DMSO)	10 mg/mL	~36.7	Not Specified	[5]
2'-O-Methyl-5-methyluridine	Ethanol	Slightly Soluble	-	Not Specified	[5]
2'-O-Methyl-5-methyluridine	PBS (pH 7.2)	3 mg/mL	~11.0	Not Specified	[5]

Note: The solubility of the CEP-modified version is expected to differ significantly from the parent nucleoside due to the bulky, hydrophobic diisopropylamino and cyanoethyl phosphoramidite group. The data for the parent nucleoside is provided for informational purposes only.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for empirically determining the solubility of **2'-O-Methyl-5-methyl-U CEP** in a solvent of interest.

Objective: To determine the saturation solubility of **2'-O-Methyl-5-methyl-U CEP** in a specific solvent at a controlled temperature.

Materials:

- **2'-O-Methyl-5-methyl-U CEP** (solid)
- Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane, DMSO)
- Vials with screw caps
- Orbital shaker or vortex mixer in a temperature-controlled environment
- Analytical balance
- Microcentrifuge
- Syringe filters (0.22 μm , chemically compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

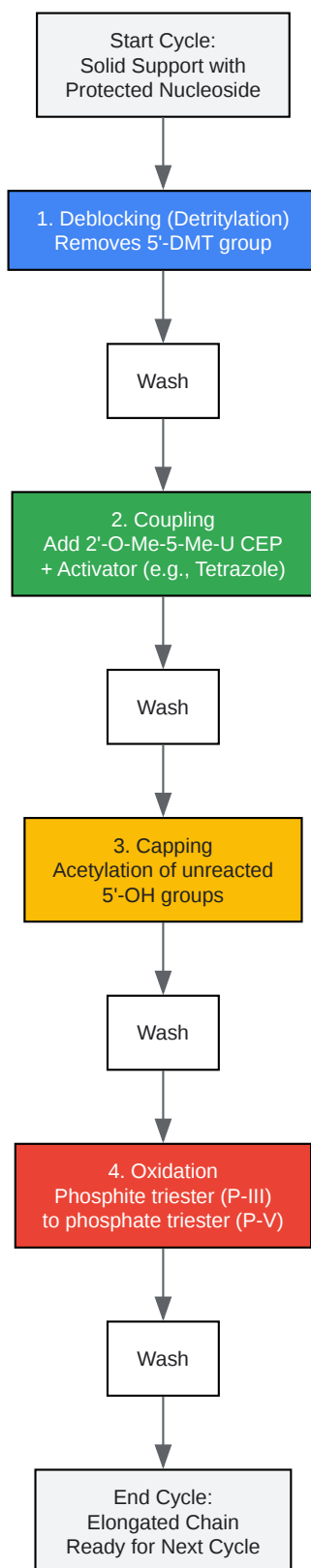
- Preparation of Standards: Prepare a series of standard solutions of known concentrations of **2'-O-Methyl-5-methyl-U CEP** in the chosen solvent. These will be used to generate a calibration curve.
- Sample Preparation:
 - Add an excess amount of solid **2'-O-Methyl-5-methyl-U CEP** to a pre-weighed vial. The excess is crucial to ensure saturation.
 - Record the exact weight of the compound added.
 - Add a known volume of the anhydrous solvent to the vial.
- Equilibration:
 - Tightly cap the vial to prevent solvent evaporation.
 - Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
- Phase Separation:
 - After equilibration, visually confirm that excess solid is still present.
 - Centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
 - Precisely dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

- Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.
- Quantification:
 - Using the calibration curve, determine the concentration of **2'-O-Methyl-5-methyl-U CEP** in the diluted sample.
 - Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflows

Oligonucleotide Synthesis Cycle

The primary application of **2'-O-Methyl-5-methyl-U CEP** is in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The following diagram illustrates the key steps in a single synthesis cycle.

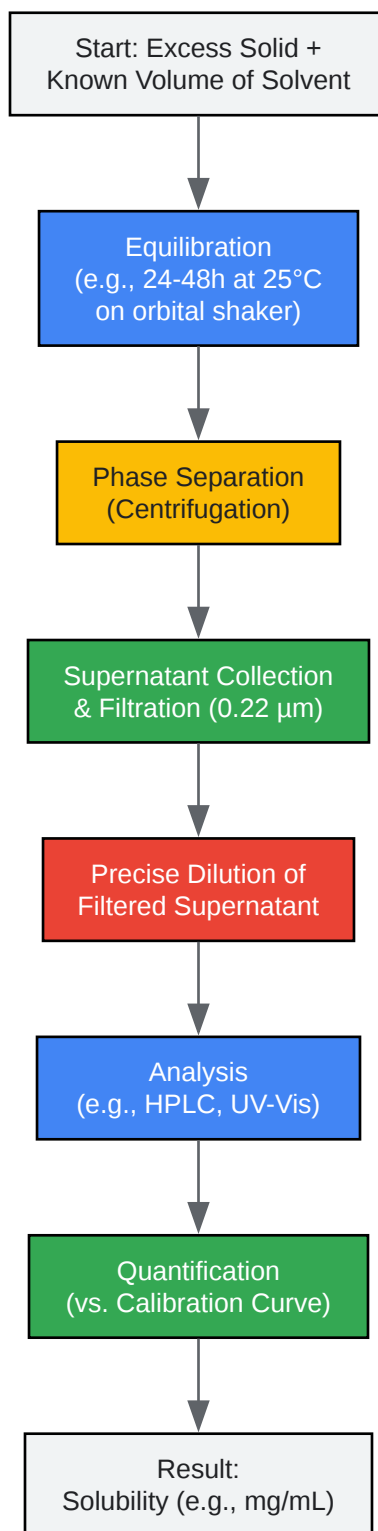


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Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask method for determining solubility.



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Caption: Workflow for the shake-flask solubility determination method.

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